molecular formula C12H20IN3O2 B2427640 Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate CAS No. 2243512-02-7

Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate

Cat. No.: B2427640
CAS No.: 2243512-02-7
M. Wt: 365.215
InChI Key: APDGQKTXJAFKDN-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, an iodinated pyrazole ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Iodination: The iodination of the pyrazole ring is achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent.

    Alkylation: The iodinated pyrazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Carbamate formation: The final step involves the reaction of the alkylated pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Substitution reactions: The iodinated pyrazole ring can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the carbamate group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).

Major Products Formed

    Substitution reactions: Products depend on the nucleophile used, resulting in various substituted pyrazoles.

    Oxidation: Oxidized products may include pyrazole N-oxides or other oxidized derivatives.

    Reduction: Reduced products may include deiodinated pyrazoles or reduced carbamate derivatives.

    Hydrolysis: Hydrolysis yields the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The iodinated pyrazole ring may interact with enzymes or receptors, leading to modulation of their activity. The carbamate group can also participate in covalent bonding with target proteins, affecting their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]carbamate
  • Tert-butyl N-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate
  • Tert-butyl N-[2-(4-fluoro-3,5-dimethylpyrazol-1-yl)ethyl]carbamate

Uniqueness

Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity

Properties

IUPAC Name

tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20IN3O2/c1-8-10(13)9(2)16(15-8)7-6-14-11(17)18-12(3,4)5/h6-7H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDGQKTXJAFKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)OC(C)(C)C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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